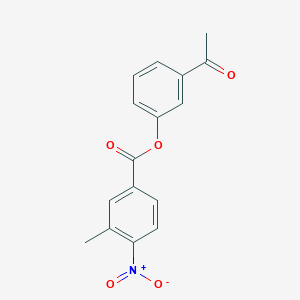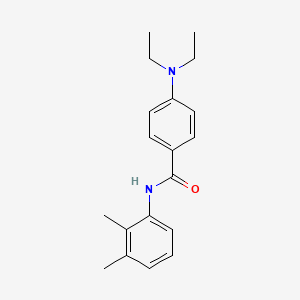![molecular formula C17H32N4O3S B5567863 N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)
N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H32N4O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.21951207 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in sulfur-nitrogen chemistry has explored the synthesis and properties of sulfur-nitrogen compounds, including sulfenamides, sulfinimines (N-sulfinyl imines), and N-sulfonyloxaziridines. These compounds serve as crucial intermediates in the asymmetric construction of carbon-nitrogen stereocenters found in many biologically active compounds. Sulfinimine-derived chiral building blocks provide efficient access to nitrogen heterocycles like aziridines, 2H-azirines, pyrrolidines, and piperidines (Davis, 2006).
Application in Catalysis
Amide ligands, similar in structure to N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide, have enabled the Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This development marks a significant advance in the field of catalysis, allowing for the metal-catalyzed coupling of (hetero)aryl chlorides and NaSO2Me, producing pharmaceutically important (hetero)aryl methylsulfones (Ma et al., 2017).
Polymer Science
In polymer science, the incorporation of sulfonamide moieties and related structures into polymers has been explored for their thermal stability, solubility, and potential applications in high-performance materials. Aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups, for example, have shown outstanding solubility in various solvents and significantly higher thermal stability, indicating the potential for high-performance applications (Ravikumar & Saravanan, 2012).
Electrophilic Dearomatizing Cyclization
The treatment of N-alkenyl pyridine carboxamides with acylating or sulfonylating agents has been shown to undergo a dearomatizing cyclization, leading to the formation of spirocyclic dihydropyridines. This process highlights the reactivity of pyridine carboxamides and their potential in synthesizing complex heterocyclic structures with drug-like features (Senczyszyn et al., 2013).
Propiedades
IUPAC Name |
N-[1-(4-methylpiperidin-1-yl)sulfonylazepan-3-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O3S/c1-15-7-12-20(13-8-15)25(23,24)21-11-3-2-6-16(14-21)18-17(22)19-9-4-5-10-19/h15-16H,2-14H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCWIFQGWQBKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCCCC(C2)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
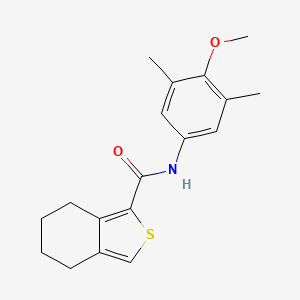
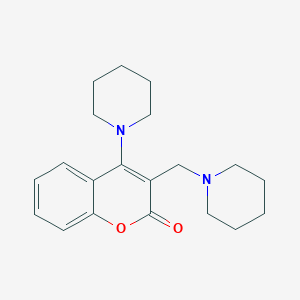
![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)
![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)

![4-{[6-(benzyloxy)pyridazin-3-yl]oxy}-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)
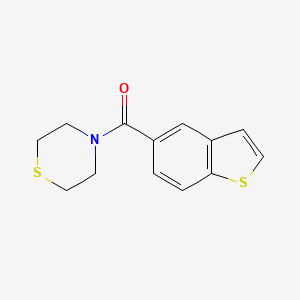

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)
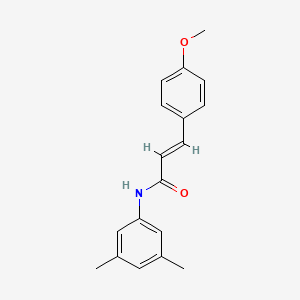
![5-bromo-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]furan-2-carboxamide](/img/structure/B5567868.png)
